molecular formula C12H17NO2 B1620644 2-(3,5-Dimethylanilino)-2-methylpropanoic acid CAS No. 898396-59-3

2-(3,5-Dimethylanilino)-2-methylpropanoic acid

Cat. No.: B1620644
CAS No.: 898396-59-3
M. Wt: 207.27 g/mol
InChI Key: KGUDVOINBHJNIZ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylanilino)-2-methylpropanoic acid is an organic compound that features a 3,5-dimethylaniline moiety attached to a 2-methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylanilino)-2-methylpropanoic acid typically involves the acylation of 3,5-dimethylaniline with a suitable acylating agent, followed by further functionalization to introduce the 2-methylpropanoic acid group. One common method involves the reaction of 3,5-dimethylaniline with chloroacetyl chloride in the presence of a base such as sodium acetate, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The process typically involves multiple steps, including acylation, hydrolysis, and purification to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylanilino)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethylanilino)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylanilino)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox cycling to generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to DNA damage and cell death, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its ability to generate ROS and induce oxidative stress sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(3,5-dimethylanilino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-5-9(2)7-10(6-8)13-12(3,4)11(14)15/h5-7,13H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUDVOINBHJNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374408
Record name 2-(3,5-dimethylanilino)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898396-59-3
Record name 2-(3,5-dimethylanilino)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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